4-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate is an organic compound with a complex structure that includes both acetylamino and dichloromethylbenzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate typically involves multiple steps. One common method includes the acetylation of 4-aminophenol followed by sulfonation and chlorination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often prioritize cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-acetylamino-5-chloro methyl benzoate
- methyl 4-(acetylamino)-5-chloro-2-ethoxybenzoate
Uniqueness
Compared to similar compounds, 4-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate has unique structural features that may confer distinct chemical reactivity and biological activity. Its combination of acetylamino and dichloromethylbenzenesulfonate groups makes it particularly versatile for various applications.
Biological Activity
4-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate, also known by its IUPAC name, is an organic compound characterized by a complex structure that includes both acetylamino and dichloromethylbenzenesulfonate groups. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
- Molecular Formula : C15H13Cl2NO4S
- Molecular Weight : 374.2 g/mol
- CAS Number : 1018054-75-5
- InChI : InChI=1S/C15H13Cl2NO4S/c1-9-7-13(16)14(17)8-15(9)23(20,21)22-12-5-3-11(4-6-12)18-10(2)19/h3-8H,1-2H3,(H,18,19)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or modulate these targets, leading to alterations in biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, impacting metabolic processes.
- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, N-substituted phenyl chloroacetamides have shown effectiveness against various pathogens including Staphylococcus aureus and Candida albicans . Such findings suggest that this compound could exhibit similar antimicrobial properties.
Quantitative Structure–Activity Relationship (QSAR)
A QSAR analysis conducted on related compounds indicated that structural features significantly influence biological activity. The presence of halogenated substituents on the phenyl ring was associated with increased lipophilicity and enhanced cell membrane permeability . This suggests that modifications to the structure of this compound could optimize its biological efficacy.
Study on Antimicrobial Potential
A study screening twelve newly synthesized N-substituted phenyl compounds demonstrated that those with halogen substitutions exhibited potent antimicrobial activity against Gram-positive bacteria and fungi. The effectiveness was linked to their ability to penetrate cell membranes rapidly due to higher lipophilicity .
Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
---|---|---|---|
Compound A | Effective | Less Effective | Moderate |
Compound B | Highly Effective | Effective | High |
This compound | Potentially Effective | Not yet tested | Further investigation needed |
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps including acetylation followed by sulfonation and chlorination reactions. These synthetic routes are crucial for obtaining high yields and purity in industrial applications .
Synthetic Route Summary:
- Acetylation : Introduction of the acetylamino group.
- Sulfonation : Formation of the sulfonate group.
- Chlorination : Addition of chlorine atoms at specific positions on the aromatic ring.
Properties
IUPAC Name |
(4-acetamidophenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-9-7-13(16)14(17)8-15(9)23(20,21)22-12-5-3-11(4-6-12)18-10(2)19/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPFJULQDSNUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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